molecular formula C19H22N4O B15224164 N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B15224164
M. Wt: 322.4 g/mol
InChI Key: HNIZSCPYGPVDOC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a cyclohexylamine group at position 3 and a 4-methoxyphenyl moiety at position 2. This compound belongs to a class of imidazo[1,2-a]pyrazine derivatives synthesized via multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which enables efficient incorporation of diverse substituents .

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C19H22N4O/c1-24-16-9-7-14(8-10-16)18-19(21-15-5-3-2-4-6-15)23-12-11-20-13-17(23)22-18/h7-13,15,21H,2-6H2,1H3

InChI Key

HNIZSCPYGPVDOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves a multi-step process. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cyclization with an isocyanide such as tert-butyl isocyanide . The reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyrazine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Groebke-Blackburn-Bienaymé Multicomponent Reaction

This method involves three components:

  • Amidine : 2-Amino-3-chloropyrazine

  • Aldehyde : 4-Methoxybenzaldehyde

  • Isocyanide : Cyclohexyl isocyanide

Procedure :

  • Step 1 : Microwave-mediated (400W, 110°C, 10 min) reaction in dioxane with HCl catalyst.

  • Step 2 : Conventional heating (110°C, 16h) for ipso-chloro displacement using NH₄OH.
    Yield : 30% over two steps.

Iodine-Catalyzed Three-Component Condensation

A room-temperature protocol using :

  • Catalyst : Iodine (5 mol%)

  • Solvent : Ethanol

  • Components :

    • 2-Aminopyrazine

    • 4-Methoxybenzaldehyde

    • Cyclohexyl isocyanide

Mechanism :

  • Imine formation between 2-aminopyrazine and aldehyde.

  • Nucleophilic addition of isocyanide to the imine, facilitated by iodine.

  • [4 + 1] Cycloaddition to form the imidazo[1,2-a]pyrazine core.

Key Advantages :

  • Mild conditions (room temperature).

  • Yields: 55–75% for analogous compounds .

Catalyst Screening and Optimization

Comparative catalyst performance for imidazo[1,2-a]pyrazine synthesis :

Catalyst (5 mol%)SolventTime (h)Yield (%)
IodineEtOH2475
PTSA·H₂OEtOH2475
FeCl₃EtOH2425

Iodine and PTSA·H₂O show superior efficiency, enabling scalable synthesis.

Structural Characterization

Key spectroscopic data for related compounds :

  • ¹H NMR :

    • Pyrazine protons: δ 8.32–9.03 ppm (doublets/singlets).

    • Cyclohexyl group: δ 1.09 ppm (singlet for CH₃), δ 3.08 ppm (NH).

  • ¹³C NMR :

    • Aliphatic carbons (cyclohexyl): δ 30–57 ppm.

    • Aromatic carbons: δ 116–147 ppm.

  • ESI-HRMS : Calculated for C₂₁H₂₄N₄O: m/z 348.1945 (observed: 348.1950) .

Reaction Scope and Derivatives

Variations in substituents (position 2 and 3) influence yield and activity :

Position 2 SubstituentPosition 3 AmineYield (%)CDK9 IC₅₀ (µM)
PhenylCyclohexyl84–960.31
Pyridin-4-ylBenzyl88–970.16
Thiophen-3-yl4-Methoxyphenyl85–900.71

The cyclohexylamine variant exhibits moderate CDK9 inhibition, suggesting potential pharmacological relevance.

Plausible Mechanistic Pathway

The iodine-catalyzed reaction proceeds via :

  • Imine ion (A) formation from 2-aminopyrazine and aldehyde.

  • Iodine activation of the imine, enabling nucleophilic attack by isocyanide.

  • Iminium ion (B) intermediate generation.

  • [4 + 1] Cycloaddition to form the bicyclic product.

Challenges and Limitations

  • Low yields in two-step protocols (e.g., 30% for Groebke-Blackburn-Bienaymé) .

  • Sensitivity to substituents : Electron-withdrawing groups on the aldehyde reduce yields .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine are best contextualized by comparing it to related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. Key distinctions arise from variations in substituents, which influence physical properties, biological activity, and molecular interactions.

Structural and Substituent Comparisons

Compound Name Substituents (Position 2) N-Substituent (Position 3) Key Features
This compound (Target) 4-Methoxyphenyl Cyclohexyl Enhanced solubility due to methoxy group; potential for π-π stacking .
N-Cyclohexyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine (10j) 4-Nitrophenyl Cyclohexyl Electron-withdrawing nitro group reduces solubility; yellow-brown solid .
N-Cyclohexyl-2-(2-fluoropyridin-4-yl)imidazo[1,2-a]pyrazin-3-amine (4b) 2-Fluoropyridin-4-yl Cyclohexyl Fluorine enhances lipophilicity; yellow oil with distinct NMR shifts .
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine 4-Methoxyphenyl NH₂ Pyridine core instead of pyrazine; reduced planarity .
N-tert-Butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine 2,6-Dichlorophenyl tert-Butyl Chlorine atoms increase steric bulk; dihedral angle = 70.01° .

Physical Properties

  • Melting Points: The target compound’s methoxy group likely results in a moderate melting point (estimated 160–180°C), comparable to 2-(4-aminophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine (10k) (172–175°C) but lower than nitro-substituted analogs like 10j (154–156°C) . Fluorinated derivatives (e.g., 4b) exist as oils, highlighting the impact of halogenation on physical state .
  • Solubility: Methoxy and amino groups improve aqueous solubility compared to nitro or halogenated analogs .

Structural and Crystallographic Insights

  • Dihedral Angles :

    • In N-tert-butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine , the imidazole and phenyl rings form a 70.01° dihedral angle, reducing conjugation and altering electronic properties . The target compound’s methoxy group may promote coplanarity, enhancing π-π interactions.
  • Hydrogen Bonding :

    • Crystal structures of analogs (e.g., 10f ) reveal C–H···N hydrogen bonds that stabilize dimeric forms, a feature critical for solid-state packing and solubility .

Biological Activity

N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C19H22N4O
  • Molecular Weight : 322.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4CCCCC4

This compound exhibits its biological effects primarily through inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance:

Cell Line IC50 (µM) Reference
A54926
MCF-70.01
NCI-H4600.03

These findings suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth effectively.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. As a selective COX-2 inhibitor, it holds promise for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects typically associated with traditional NSAIDs .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antitumor Activity : Xia et al. prepared derivatives and screened them for antitumor activity, finding that certain compounds exhibited significant growth inhibitory properties against various cancer cell lines .
  • Mechanistic Studies : Research indicated that the compound's mechanism involves interaction with specific molecular targets beyond COX-2, suggesting a multi-target approach in its anticancer efficacy .
  • Pharmacological Evaluation : A comprehensive evaluation of similar pyrazine derivatives revealed that modifications in structure could enhance bioactivity and selectivity towards specific cancer types or inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the key structural features of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine, and how do they influence its physicochemical properties?

  • The compound comprises an imidazo[1,2-a]pyrazine core substituted with a cyclohexylamine group at position 3 and a 4-methoxyphenyl group at position 2. The methoxy group enhances solubility via polar interactions, while the cyclohexyl moiety contributes to lipophilicity, impacting membrane permeability .
  • Methodological Insight : Use computational tools (e.g., Schrödinger’s QikProp) to calculate logP, polar surface area, and hydrogen-bonding capacity. Validate experimentally via reversed-phase HPLC and solubility assays .

Q. What synthetic routes are commonly employed to prepare This compound?

  • The compound is synthesized via iodine-catalyzed cyclization of 2-aminopyrazine derivatives with α-haloketones or via palladium-catalyzed cross-coupling to introduce the 4-methoxyphenyl group .
  • Methodological Insight : Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor progress via TLC and LC-MS .

Q. How is the compound characterized for structural confirmation and purity?

  • Nuclear Magnetic Resonance (NMR) : Key signals include aromatic protons (δ 7.2–8.5 ppm for phenyl and pyrazine rings) and cyclohexyl protons (δ 1.0–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 348.45 for C₂₁H₂₄N₄O) .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and ensure >95% purity .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent affect the compound’s binding affinity to biological targets (e.g., kinases)?

  • The methoxy group participates in hydrogen bonding with kinase active sites (e.g., CDK9), while the phenyl ring engages in π-π stacking. Compare with nitro or amino analogs (e.g., compound 10j in ) to assess electronic effects .
  • Methodological Insight : Perform molecular docking (e.g., AutoDock Vina) and validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors (e.g., staurosporine) and validate in orthogonal assays (e.g., cell proliferation vs. enzymatic activity) .
  • Statistical Approach : Apply meta-analysis tools (e.g., GraphPad Prism) to aggregate data from multiple sources and identify outliers .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Core Modifications : Replace the cyclohexyl group with tert-butyl or benzyl moieties to alter steric bulk (see for analog libraries).
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance target engagement, as seen in compound 10j ( ).
  • Methodological Insight : Use cheminformatics platforms (e.g., MOE) to generate SAR heatmaps and prioritize analogs for synthesis .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

  • In Silico Tools : Employ ADMET Predictor or SwissADME to estimate cytochrome P450 interactions and hepatotoxicity.
  • Experimental Validation : Conduct microsomal stability assays (human liver microsomes) and Ames tests for mutagenicity .

Key Research Recommendations

  • Synthetic Chemistry : Explore microwave-assisted synthesis ( ) to reduce reaction times.
  • Biological Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Crystallography : Pursue co-crystallization with BRD4 (PDB: 4WIV) to elucidate binding modes ( ).

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